[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Descripción
This compound is a furocoumarin derivative featuring a fused furo[3,2-g]chromen scaffold substituted with a 3,4-dihydro-2H-1,5-benzodioxepin moiety at position 3, methyl groups at positions 5 and 9, and an acetic acid side chain at position 4. The benzodioxepin group distinguishes it from simpler aryl-substituted analogs, likely influencing solubility, metabolic stability, and binding interactions .
Propiedades
IUPAC Name |
2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-12-15-9-17-18(14-4-5-19-20(8-14)29-7-3-6-28-19)11-30-22(17)13(2)23(15)31-24(27)16(12)10-21(25)26/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCPONABCJSXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)OCCCO5)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name is [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid. Its molecular formula is with a molar mass of 406.39 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Many derivatives of the benzodioxepin structure have shown significant antioxidant properties, which can help in reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds within this class may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects against neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its effects include:
- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to neutralize free radicals.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Gene Regulation : Some compounds can modulate gene expression related to apoptosis and cell survival.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes multiple functional groups that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 406.39 g/mol. The structural features contribute to its potential therapeutic effects.
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of furocoumarins, including the compound , exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as the inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth .
- Anti-inflammatory Effects :
- Antioxidant Properties :
Synthesis and Derivatives
The synthesis of [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. For instance, one method includes the reaction of specific arylglyoxals with Meldrum’s acid under acidic conditions to yield the desired furocoumarin derivative with a reported yield of 74% .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of several cancer cell lines. The mechanism was attributed to the activation of caspases leading to apoptosis. This study provided a foundation for further exploration into clinical applications for cancer therapy.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, the compound was tested in vitro and in vivo models. Results showed a significant reduction in markers of inflammation, suggesting its potential as a therapeutic agent for conditions like arthritis or chronic inflammation.
Análisis De Reacciones Químicas
Key Functional Groups and Reactivity
The compound’s reactivity is governed by three core structural elements:
-
Furochromenone Core : The α,β-unsaturated ketone in the chromenone system facilitates nucleophilic additions, cycloadditions, and redox reactions.
-
Benzodioxepin Moiety : The seven-membered oxygen-containing ring is susceptible to acid- or base-catalyzed ring-opening reactions.
-
Acetic Acid Side Chain : The carboxylic acid group enables esterification, amidation, or decarboxylation under specific conditions.
Table 1: Reaction Pathways for Core Functional Groups
Mechanistic Insights from Analogous Systems
-
Cycloaddition Reactions : The furochromenone core participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.
-
Oxidative Modifications : The methyl groups at C-5 and C-9 undergo oxidation (e.g., KMnO<sub>4</sub>/H<sup>+</sup>) to carboxylic acids, altering solubility and bioactivity.
-
Decarboxylation : Thermal or acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/Δ) remove the acetic acid group, yielding a neutral chromenone derivative .
Experimental Data from Published Syntheses
A representative protocol for synthesizing structurally related compounds involves:
-
Multi-component condensation :
Table 2: Optimization Parameters for Key Reactions
Stability and Degradation Pathways
-
Thermal Stability : Decomposition above 250°C via retro-Diels-Alder cleavage of the benzodioxepin ring.
-
Photoreactivity : UV exposure induces [2+2] cycloaddition at the chromenone’s double bond, forming dimers.
-
Hydrolytic Sensitivity : The acetic acid side chain resists hydrolysis at neutral pH but decarboxylates under strong acidic conditions (pH < 2) .
Unresolved Challenges and Research Gaps
-
Stereoselectivity : Control over diastereomer formation in cycloadditions remains poorly understood.
-
Catalytic Systems : Limited data exist on transition-metal-catalyzed modifications (e.g., cross-couplings).
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations:
Core Structure Differences : The target compound and CAS 664366-12-5 share the furo[3,2-g]chromen core, while the 4-methoxyphenyl analog () uses a furo[2,3-f]chromen scaffold, altering ring fusion positions and electronic properties.
Substituent Effects: The benzodioxepin group in the target compound introduces a seven-membered oxygen-containing heterocycle, enhancing lipophilicity and steric bulk compared to phenyl or methoxyphenyl groups . Methoxy vs. Benzodioxepin: The 4-methoxyphenyl analog () prioritizes electron-donating effects, which may enhance π-π stacking in biological targets, whereas benzodioxepin could modulate metabolic stability via steric hindrance .
Target Compound:
No direct synthesis data are provided, but analogous furocoumarin syntheses (e.g., ) involve multicomponent reactions (MCRs) using coumarin derivatives, glyoxals, and Meldrum’s acid. Benzodioxepin incorporation likely requires specialized precursors, such as 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid (CAS 20825-89-2, ) .
Key Analog Syntheses:
- 4-Methoxyphenyl Analog () :
- Phenyl-Substituted Analog (CAS 664366-12-5) :
- Likely synthesized via similar MCRs but substituting benzodioxepin with phenylglyoxal.
Challenges:
- The benzodioxepin group’s rigidity may complicate cyclization steps compared to planar aryl substituents.
- Higher molecular weight and steric demands could reduce reaction yields compared to simpler analogs.
Physicochemical and Pharmacological Inferences
Lipophilicity and Solubility:
- Chlorinated Analog (CAS 884497-67-0) : The chlorine atom and ether-linked acetic acid may lower pKa (predicted 2.88), favoring ionization at physiological pH .
Q & A
Basic Questions
Q. What are the established synthetic pathways for synthesizing [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, and what analytical methods ensure structural fidelity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted chromenones with benzodioxepin derivatives. For example, analogous compounds (e.g., furocoumarin derivatives) are synthesized via nucleophilic substitution or coupling reactions under reflux in dichloromethane with triethylamine as a catalyst . Post-synthesis, structural validation employs:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-COSY) to verify substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination (if crystalline) .
Q. How does the 3,4-dihydro-2H-1,5-benzodioxepin moiety influence the compound’s physicochemical properties?
- Methodological Answer : The benzodioxepin group enhances lipophilicity, as evidenced by logP calculations for similar derivatives (e.g., logP ~3.2 for benzodioxepin-containing compounds vs. ~2.5 for non-substituted analogs) . This increases membrane permeability, as demonstrated in Caco-2 cell assays. Stability studies (e.g., pH 1–7 buffers at 37°C for 24 hours) show resistance to hydrolysis due to the fused dioxepin ring .
Q. What in vitro biological screening models are most appropriate for initial evaluation of this compound’s therapeutic potential?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Inflammation : COX-2 inhibition assays (IC50 determination via ELISA) .
- Oncology : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative activity .
- Receptor profiling : Radioligand binding assays for GPCRs (e.g., serotonin receptors) due to benzodioxepin’s similarity to neurotransmitter scaffolds .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictory data in the compound’s enzyme inhibition profiles across different assay systems?
- Methodological Answer : Contradictions (e.g., IC50 variability between fluorometric and colorimetric assays) may arise from assay-specific interference (e.g., compound autofluorescence). Mitigation strategies include:
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independent of enzymatic activity .
- Buffer optimization : Test inhibition in varying pH and ionic strength to identify condition-dependent effects .
- Metabolite screening : LC-MS/MS to rule out assay interference from degradation products .
Q. How can computational chemistry be integrated into the mechanistic study of this compound’s biological interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in COX-2 or kinase targets (PDB IDs: 5KIR, 3LZF). Focus on benzodioxepin’s oxygen atoms for hydrogen bonding .
- MD simulations : GROMACS simulations (100 ns) to assess stability of ligand-receptor complexes and identify key residues (e.g., Arg120 in COX-2) .
- QSAR modeling : Build models using descriptors like polar surface area and H-bond donors to optimize activity .
Q. What methodologies enable precise determination of structure-activity relationships (SAR) for furochromen core derivatives?
- Methodological Answer : Systematic SAR studies require:
- Substituent variation : Synthesize analogs with modified benzodioxepin (e.g., 7-amine vs. 7-carboxylic acid) and furochromen (e.g., methyl vs. ethyl groups) moieties .
- Biological testing : Parallel screening in enzyme inhibition (e.g., IC50) and cellular uptake assays (e.g., PAMPA).
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logD, H-bond acceptors) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
